1-(1H-pyrrol-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrol-2-ylmethyl)piperazine is an organic compound with the molecular formula C9H15N3. It consists of a piperazine ring substituted with a pyrrole group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-pyrrol-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-bromomethylpyrrole under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrol-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole or piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyrrole or piperazine ring.
Scientific Research Applications
1-(1H-pyrrol-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- 1-(1H-pyrrol-1-ylmethyl)piperazine
- 1-(1H-pyrrol-3-ylmethyl)piperazine
- 1-(1H-pyrrol-2-ylmethyl)piperidine
Comparison: 1-(1H-pyrrol-2-ylmethyl)piperazine is unique due to the specific positioning of the pyrrole group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the pyrrole group at the 2-position may enhance its binding affinity to certain molecular targets, providing unique pharmacological properties .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H15N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h1-3,10-11H,4-8H2 |
InChI Key |
PSYYAZQIHPXSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.